molecular formula C15H21N3O B11757076 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11757076
M. Wt: 259.35 g/mol
InChI Key: HSXUZCXGHRZQKZ-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that features a pyrazole ring and a methoxyphenyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .

Biology

Its pyrazole ring is known to interact with various biological targets .

Medicine

In medicine, this compound may be explored for its therapeutic potential. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic properties .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine stands out due to its combination of a pyrazole ring and a methoxyphenyl group.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H21N3O/c1-12-10-17-18(2)15(12)11-16-8-7-13-5-4-6-14(9-13)19-3/h4-6,9-10,16H,7-8,11H2,1-3H3

InChI Key

HSXUZCXGHRZQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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